N-((1r,4r)-4-(pyridin-2-yloxy)cyclohexyl)pyrazine-2-carboxamide
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Overview
Description
N-((1r,4r)-4-(pyridin-2-yloxy)cyclohexyl)pyrazine-2-carboxamide is a complex organic compound that has garnered significant interest in various scientific fields
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((1r,4r)-4-(pyridin-2-yloxy)cyclohexyl)pyrazine-2-carboxamide typically involves multiple steps, starting with the preparation of the cyclohexyl and pyrazine intermediates. The cyclohexyl intermediate is often synthesized through a series of reactions, including hydrogenation and halogenation, followed by the introduction of the pyridin-2-yloxy group via nucleophilic substitution. The final step involves the coupling of the cyclohexyl intermediate with the pyrazine-2-carboxamide under specific reaction conditions, such as the use of coupling agents like EDCI or DCC in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-((1r,4r)-4-(pyridin-2-yloxy)cyclohexyl)pyrazine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various bases and acids to facilitate substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-((1r,4r)-4-(pyridin-2-yloxy)cyclohexyl)pyrazine-2-carboxamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.
Industry: The compound is used in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of N-((1r,4r)-4-(pyridin-2-yloxy)cyclohexyl)pyrazine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and physiological responses, contributing to its potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- N-((1r,4r)-4-(pyridin-2-yloxy)cyclohexyl)pyrazine-2-carboxamide can be compared with other compounds that have similar structural features, such as:
- N-(4-(pyridin-2-yloxy)cyclohexyl)pyrazine-2-carboxamide
- N-(4-(pyridin-2-yloxy)cyclohexyl)benzamide
- N-(4-(pyridin-2-yloxy)cyclohexyl)nicotinamide
Uniqueness
What sets this compound apart is its unique combination of a pyrazine ring and a cyclohexyl group with a pyridin-2-yloxy moiety
Properties
IUPAC Name |
N-(4-pyridin-2-yloxycyclohexyl)pyrazine-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O2/c21-16(14-11-17-9-10-18-14)20-12-4-6-13(7-5-12)22-15-3-1-2-8-19-15/h1-3,8-13H,4-7H2,(H,20,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJENCHLLTSPNOS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1NC(=O)C2=NC=CN=C2)OC3=CC=CC=N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.34 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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